molecular formula C₁₅H₂₃NO₂ B1139924 rac N-Desmethyl Tramadol CAS No. 147762-57-0

rac N-Desmethyl Tramadol

Cat. No.: B1139924
CAS No.: 147762-57-0
M. Wt: 249.35
InChI Key:
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Description

rac N-Desmethyl Tramadol: is a metabolite of tramadol, a centrally acting analgesic used for the treatment of moderate to severe pain. Tramadol is known for its dual mechanism of action, acting as both an opioid receptor agonist and a monoamine reuptake inhibitor. The desmethylation process results in the formation of this compound, which retains some of the pharmacological properties of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desmethyl Tramadol typically involves the demethylation of tramadol. This can be achieved using various reagents and conditions. One common method involves the use of strong acids or bases to remove the methyl group from the nitrogen atom in tramadol. For example, hydrochloric acid or sodium hydroxide can be used under controlled conditions to achieve this transformation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where tramadol is subjected to demethylation using optimized reaction conditions. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: rac N-Desmethyl Tramadol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac N-Desmethyl Tramadol has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of tramadol and its metabolites in biological samples.

    Biology: Studies on the pharmacokinetics and metabolism of tramadol often involve the analysis of this compound.

    Medicine: Research on pain management and the development of new analgesics may include investigations into the efficacy and safety of this compound.

    Industry: It is used in the quality control and formulation of pharmaceutical products containing tramadol.

Mechanism of Action

rac N-Desmethyl Tramadol exerts its effects primarily through its interaction with opioid receptors, particularly the μ-opioid receptor. It also inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic properties. The compound’s dual mechanism of action involves both opioid and non-opioid pathways, making it effective in modulating pain perception and response.

Comparison with Similar Compounds

    O-Desmethyl Tramadol: Another metabolite of tramadol with similar pharmacological properties.

    N,O-Didesmethyl Tramadol: A further demethylated metabolite with distinct characteristics.

    Tramadol: The parent compound with a broader spectrum of activity.

Uniqueness: rac N-Desmethyl Tramadol is unique in its specific interaction with opioid receptors and its role as a metabolite in the pharmacokinetic profile of tramadol. Its distinct chemical structure and pharmacological properties differentiate it from other metabolites and related compounds.

Properties

IUPAC Name

(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMQHLSPUAFKKK-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018771
Record name N-Desmethyltramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75377-45-6
Record name N-Desmethyltramadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75377-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075377456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyltramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLTRAMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7YSN2KII
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Desmethyltramadol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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